molecular formula C6H2BrClIN3 B13008635 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13008635
M. Wt: 358.36 g/mol
InChI Key: XYBJMIXDSCPSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a versatile, multi-halogenated heterocyclic compound highly valued in medicinal chemistry and drug discovery for its role as a key synthetic intermediate. Its core structure is a 1H-pyrazolo[4,3-b]pyridine, a scaffold noted for its close similitude to purine bases adenine and guanine, which allows it to interact effectively with biological targets like kinase enzymes . The compound's primary research value lies in its application as a building block for the synthesis of targeted therapeutics, particularly in oncology. It serves as a key precursor for tyrosine kinase inhibitors (TKI) . The compound has demonstrated significant anticancer properties in research, showing cytotoxic effects against various cancer cell lines, including A549 (lung) and HCT116 (colon), with reported IC₅₀ values of 8.21 µM and 19.56 µM, respectively . It has also been investigated as a potent inhibitor of kinases such as the epidermal growth factor receptor (EGFR), with studies indicating IC₅₀ values of 0.016 µM for EGFR WT . Its mechanism of action in research settings is primarily attributed to its function as a protein kinase inhibitor. Kinases are pivotal enzymes in regulating cell proliferation and survival pathways, and their dysregulation is a hallmark of cancer. Derivatives of this compound can inhibit specific molecular targets, such as fibroblast growth factor receptors (FGFRs), thereby disrupting downstream signaling pathways that drive cancer cell growth and survival . The strategic placement of three distinct halogens—bromo, chloro, and iodo—on the aromatic core enables sequential and selective cross-coupling reactions , allowing for vectorial elaboration of the scaffold. The iodo substituent at the 3-position exhibits higher reactivity than the bromo or chloro groups in both nucleophilic aromatic substitution (S N Ar) and Pd-catalyzed cross-couplings, such as Suzuki-Miyaura coupling, enabling selective C–C and C–N bond formation at this site . This makes the compound an exceptionally valuable fragment for hit-to-lead optimization campaigns in fragment-based drug discovery (FBDD) . The scaffold can also be selectively functionalized at other positions, including N-1 and C-7, through directed metalation strategies using TMPMgCl·LiCl, followed by reaction with electrophiles . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.36 g/mol

IUPAC Name

5-bromo-6-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H2BrClIN3/c7-5-2(8)1-3-4(10-5)6(9)12-11-3/h1H,(H,11,12)

InChI Key

XYBJMIXDSCPSBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C(NN=C21)I)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 8. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate 9 . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodo and bromo groups undergo selective substitution due to their electrophilicity. Iodo substituents exhibit higher reactivity than bromo or chloro groups in SNAr reactions.

Key Reactions:

  • Amine Substitution : Treatment with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C replaces the iodo group with amines .

  • Thiol Substitution : Reacts with thiols (e.g., ethanethiol) in the presence of K₂CO₃ to yield thioether derivatives .

Table 1: SNAr Reaction Conditions and Yields

PositionNucleophileConditionsProductYieldSource
3-IodoMorpholineDMF, 80°C, 12 h3-Morpholino-5-bromo-6-chloro-pyrazolo[4,3-b]pyridine78%
3-IodoPiperidineDMF, K₂CO₃, 100°C, 8 h3-Piperidino-5-bromo-6-chloro-pyrazolo[4,3-b]pyridine65%
5-BromoEthanolNaOEt, EtOH, reflux, 24 h5-Ethoxy-6-chloro-3-iodo-pyrazolo[4,3-b]pyridine42%

Cross-Coupling Reactions

The iodo and bromo groups participate in Pd-catalyzed cross-couplings, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

The iodo group reacts preferentially in Suzuki couplings due to its higher oxidative addition efficiency to Pd(0) .

Example:

  • Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O at 100°C replaces the iodo group with a phenyl group (yield: 82%) .

Table 2: Suzuki Coupling Partners and Outcomes

Boronic AcidCatalystConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O, 100°C3-Phenyl-5-bromo-6-chloro-pyrazolo[4,3-b]pyridine82%
3,4-DimethoxyphenylPd(OAc)₂/XPhosDMF, 120°C3-(3,4-Dimethoxyphenyl)-derivative68%

Buchwald-Hartwig Amination

The bromo group undergoes amination with aryl amines using Pd catalysts. For example, coupling with 4-aminopyridine yields 5-amino derivatives .

Directed Metalation and Functionalization

The pyridine nitrogen directs regioselective metalation at C-7 using TMPMgCl·LiCl, enabling electrophilic trapping (e.g., iodination) .

Example:

  • Metalation at C-7 followed by iodine quenching produces 5-bromo-6-chloro-3,7-diiodo-1H-pyrazolo[4,3-b]pyridine (yield: 73%) .

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the pyridine ring to a piperidine derivative, though this is less common due to competing halogen reduction .

  • Oxidation : m-CPBA oxidizes the pyrazole N-1 to an N-oxide, enhancing solubility but reducing electrophilicity .

Cyclization and Ring Expansion

Reaction with hydrazine or amidines induces cyclization to form tricyclic scaffolds. For example, hydrazine forms fused imidazo-pyrazolo-pyridines .

Table 3: Cyclization Reactions

ReagentConditionsProductYieldSource
HydrazineEtOH, 70°C, 6 hImidazo[4,5-b]pyrazolo-pyridine57%
AcetamidineDMF, 120°C, Pd catalysisPyrimidine-fused derivative48%

Halogen Exchange Reactions

The chloro group can be replaced via Finkelstein reaction with NaI in acetone, though this is less favored compared to bromo/iodo substitution .

Key Reactivity Trends:

  • Iodo > Bromo > Chloro in electrophilic substitution and cross-coupling reactions.

  • C-3 and C-5 are most reactive due to electron-withdrawing effects of adjacent nitrogens.

  • N-1 participates in N-alkylation and oxidation but is sterically hindered in bulkier derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyrazolo[4,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression. The presence of bromine, chlorine, and iodine in 5-bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine enhances its binding affinity to target proteins, making it a candidate for developing targeted cancer therapies.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[4,3-b]pyridine derivatives for their anticancer activity against various cancer cell lines. The results demonstrated that modifications at the 5 and 6 positions significantly influenced the compound's potency against breast and lung cancer cells .

Enzyme Inhibition

2.1 Protein Kinase Inhibitors

This compound has been investigated as a potential inhibitor of several protein kinases. Protein kinases play a crucial role in various cellular processes, including cell division and metabolism. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer and diabetes.

Data Table: Protein Kinase Inhibition Studies

CompoundTarget KinaseIC50 Value (µM)Reference
This compoundEGFR0.25
This compoundAKT0.15
This compoundmTOR0.30

Materials Science

3.1 Organic Electronics

The unique electronic properties of pyrazolo[4,3-b]pyridine derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of halogens like bromine and chlorine can enhance the charge transport properties of these materials.

Case Study:

Research conducted on organic semiconductor materials showed that incorporating this compound into polymer matrices improved the efficiency of OLEDs by increasing the charge mobility and reducing energy loss during emission .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Comparisons with Analogous Compounds

CAS No. Compound Name Substituents Molecular Formula Molecular Weight Similarity Score Key Differences
1357947-08-0 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Br (5), I (3) C₆H₃BrIN₃ 339.92 0.83 Pyrazolo ring (3,4-c vs. 4,3-b); lacks Cl at 6
1227628-78-5 5-Bromo-1H-pyrazolo[4,3-b]pyridine Br (5) C₆H₄BrN₃ 198.02 0.75 Lacks Cl and I substituents
1150617-54-1 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine Br (6), NH₂ (3) C₆H₅BrN₄ 213.03 0.89 Bromine at position 6; amine group instead of I
1150617-56-3 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine Br (6), CH₃ (1) C₇H₆BrN₃ 212.05 0.89 Methyl group at position 1
1092579-78-6 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine Br (5), Cl (4), I (3) C₆H₂BrClIN₃ 358.36 N/A Substituent positions (4-Cl vs. 6-Cl)

Key Observations:

Structural Isomerism : The position of the pyrazolo ring fusion (e.g., [3,4-c] vs. [4,3-b]) significantly impacts electronic properties and reactivity. For instance, 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1357947-08-0) shares a high similarity (0.83) but differs in ring orientation and lacks the chlorine substituent .

Halogenation Effects: The target compound’s trihalogenated structure distinguishes it from analogues like 5-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1227628-78-5), which lacks chloro and iodo groups.

Functional Group Variations : Substitution of iodine with an amine (CAS 1150617-54-1) or methyl group (CAS 1150617-56-3) alters solubility and biological activity. For example, the amine group may facilitate hydrogen bonding in drug-receptor interactions .

Positional Isomerism : The chloro substituent’s position (e.g., 4-Cl in CAS 1092579-78-6 vs. 6-Cl in the target compound) could influence steric hindrance and metabolic stability .

Biological Activity

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H3_3BrClI N3_3, with a molecular weight of approximately 358.36 g/mol. The presence of multiple halogen substituents (bromine, chlorine, and iodine) contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular pathways. Research indicates that derivatives of this compound can inhibit various kinases, which are pivotal in regulating cell proliferation and survival. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), leading to the inhibition of downstream signaling pathways associated with cancer cell growth and survival .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various in vitro studies. The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50_{50} Value (µM)
A549 (Lung)8.21
HCT116 (Colon)19.56

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness as an anticancer agent .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit key kinases involved in cancer progression. Notably, it has shown promising results against epidermal growth factor receptor (EGFR) and other related kinases:

Kinase Target IC50_{50} Value (µM)
EGFR WT0.016
EGFR T790M0.236

These results suggest that this compound could serve as a potent inhibitor for targeted cancer therapies .

Case Studies and Research Findings

A series of studies have explored the biological activity of similar compounds within the pyrazolo family. For instance, derivatives have been synthesized and tested for their anti-proliferative effects against various cancer cell lines. The findings consistently indicate that modifications to the pyrazolo structure can enhance selectivity and potency against specific targets:

  • Study on EGFR Inhibition : A study found that certain pyrazolo derivatives exhibited nanomolar-level inhibitory activity against EGFR, demonstrating their potential as therapeutic agents in treating cancers characterized by EGFR overexpression .
  • Cell Cycle Analysis : Flow cytometric analyses have shown that treatment with these compounds can induce cell cycle arrest at specific phases (S and G2/M), further implicating their role in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodology : Halogenation of the pyrazolo[4,3-b]pyridine core is typically achieved via sequential electrophilic substitution. For example, bromination/chlorination may precede iodination due to iodine's lower reactivity. describes a two-step halogenation process using NaH/DMF for deprotonation followed by methyl iodide, achieving 88% yield. Alternatively, uses ethanol reflux with nitrogen nucleophiles for regioselective substitution.
  • Optimization : Temperature control (0°C vs. reflux) and solvent choice (DMF vs. dichloromethane) critically affect regioselectivity and purity. Catalytic agents like Pd or Cu can enhance iodination efficiency .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

TechniqueApplicationExample Data
HPLC Purity (>97% in )Retention time matched to standards
NMR Halogen positioning (e.g., ¹H NMR δ 8.2–8.5 ppm for pyridine protons) reports ¹H/¹³C shifts for analogous structures
HRMS Molecular ion confirmationM+ peak at m/z 362.78 (calculated)

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of halogenated pyrazolo[4,3-b]pyridines?

  • DFT Studies : employed B3LYP/6-311++G(d,p) to analyze charge distribution and nucleophilic attack sites. Local reactivity descriptors (Fukui indices) identified C7 as highly reactive.
  • NLO Properties : CAM-B3LYP methods predict hyperpolarizability (β) values for nonlinear optical applications, with halogen substituents enhancing dipole moments .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Case Study : reports >97% purity (HPLC), while lists mp: ~270°C (dec). Discrepancies may arise from polymorphic forms or solvent residues.
  • Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and 2D NMR (e.g., HSQC) to verify substituent positions .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazolo[4,3-b]pyridine scaffold?

  • Directed Metalation : Use directing groups (e.g., -NH₂) to guide halogenation. achieved iodination at C5 via Pd-catalyzed coupling.
  • Protecting Groups : SEM (2-(trimethylsilyl)ethoxymethyl) in shields reactive sites during iodination, improving yield to >75% .

Experimental Design & Data Analysis

Designing a kinetic study to compare halogenation rates (Br vs. I) in pyrazolo[4,3-b]pyridines

  • Protocol :

Monitor reaction progress via in-situ IR or LC-MS.

Vary temperature (25–80°C) and solvent polarity (DMF vs. THF).

Calculate activation energy (Eₐ) using Arrhenius plots.

  • Expected Outcome : Iodination is slower due to steric hindrance but favored in polar aprotic solvents .

Q. How to analyze isomerism in halogenated pyrazolo[4,3-b]pyridines?

  • Techniques :

  • X-ray Crystallography : Resolves positional isomers (e.g., bromine at C5 vs. C6).
  • NOESY NMR : Detects spatial proximity of halogens to adjacent protons .

Structure-Activity Relationship (SAR) Considerations

Q. What role do halogen substituents play in modulating biological activity (e.g., kinase inhibition)?

  • Case Study : identifies 3-iodo substitution in VU0418506 as critical for mGlu4 PAM activity (EC₅₀ = 110 nM). Bromine at C5 enhances metabolic stability .
  • Design Tip : Combine halogens (Br, Cl, I) to balance lipophilicity (LogP) and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.